molecular formula C13H15N5O B2525520 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034442-50-5

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2525520
CAS No.: 2034442-50-5
M. Wt: 257.297
InChI Key: CUYPAGYHXPHYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a sophisticated heterocyclic compound engineered for medicinal chemistry and drug discovery research. Its structure integrates three key pharmacophores: a 1,2,3-triazole, a piperidine, and a pyridinyl methanone. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The piperidine moiety is a common feature in bioactive molecules that often contributes to favorable pharmacokinetic properties. This specific molecular architecture makes the compound a valuable chemical tool for probing novel biological pathways. This compound is of significant interest in oncology research. Heterocyclic compounds containing triazole and pyridine rings have been investigated as potent inhibitors of key oncogenic kinases . For instance, similar diphenylpyrimidine-triazole derivatives have demonstrated remarkable activity against Axl kinase, a promising target associated with tumor growth, metastasis, and drug resistance, with some inhibitors showing IC50 values in the low nanomolar range . Researchers can utilize this compound as a core scaffold to develop and study novel small-molecule inhibitors for targeted cancer therapy. Beyond oncology, this chemical holds potential for neuroscience research. Triazole-containing structures are frequently explored for their central nervous system (CNS) activity . Compounds with similar triazole and amide functionalities have shown potent anticonvulsant activity in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, and have exhibited binding affinity to GABA_A receptors, indicating potential applications in the study of epilepsy and anxiety . Furthermore, related amide-functionalized 1,2,4-triazol-5-amines have been designed as covalent inhibitors of serine proteases like FXIIa and thrombin, highlighting the utility of such scaffolds in cardiovascular and anticoagulation research . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

pyridin-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-13(11-2-1-5-14-10-11)17-7-3-12(4-8-17)18-9-6-15-16-18/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYPAGYHXPHYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Azidopiperidine

4-Azidopiperidine serves as the foundational intermediate for triazole installation. A two-step protocol from piperidin-4-one is widely employed:

  • Oxime Formation : Treatment of piperidin-4-one with hydroxylamine hydrochloride yields piperidin-4-one oxime.
  • Staudinger Reaction : Reaction of the oxime with trimethylsilyl azide (TMSN$$_3$$) in the presence of triphenylphosphine generates 4-azidopiperidine via intermediate iminophosphorane formation.

Alternative routes involve nucleophilic displacement of 4-bromopiperidine with sodium azide (NaN$$_3$$) in polar aprotic solvents like DMF at 60–80°C, achieving yields of 68–75%. The azide intermediate must be handled cautiously due to potential explosivity, necessitating dilute reaction conditions and inert atmospheres.

Pyridin-3-yl Carbonyl Precursor Synthesis

Pyridin-3-yl carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride [(COCl)$$2$$] under reflux conditions. For example, reacting pyridin-3-yl carboxylic acid (1.0 equiv) with SOCl$$2$$ (2.5 equiv) in anhydrous dichloromethane at 40°C for 4 hours quantitatively generates pyridin-3-yl carbonyl chloride, which is distilled under reduced pressure to eliminate residual SOCl$$2$$.

Triazole Formation via Click Chemistry

The CuAAC reaction between 4-azidopiperidine and a terminal alkyne provides regioselective access to 1,4-disubstituted triazoles. While propargyl alcohol is a common alkyne partner, ethynyltrimethylsilane offers enhanced stability and reactivity.

Optimized Procedure :

  • Reaction Setup : Combine 4-azidopiperidine (1.0 equiv), ethynyltrimethylsilane (1.2 equiv), CuI (10 mol%), and sodium ascorbate (20 mol%) in a 1:1 mixture of t-BuOH/H$$_2$$O.
  • Conditions : Stir at room temperature for 12–16 hours under nitrogen.
  • Workup : Extract with ethyl acetate, wash with NH$$4$$OH (5% v/v) to remove copper residues, and purify via column chromatography (SiO$$2$$, hexane/EtOAc 3:1).

This method typically delivers 4-(1H-1,2,3-triazol-1-yl)piperidine in 82–89% yield. Microwave irradiation (100°C, 30 minutes) can accelerate the reaction, though with marginal yield improvements (≤5%).

Acylative Coupling to Install Methanone Group

The final step involves coupling 4-(1H-1,2,3-triazol-1-yl)piperidine with pyridin-3-yl carbonyl chloride. Two principal approaches are viable:

Schotten-Baumann Conditions

Traditional acylation under Schotten-Baumann conditions employs biphasic solvent systems to minimize side reactions:

  • Reaction : Add pyridin-3-yl carbonyl chloride (1.1 equiv) dropwise to a stirred mixture of 4-(1H-1,2,3-triazol-1-yl)piperidine (1.0 equiv) and NaOH (2.5 equiv) in H$$2$$O/CH$$2$$Cl$$_2$$ (1:1) at 0°C.
  • Workup : Separate organic layer, dry over Na$$2$$SO$$4$$, and concentrate.
  • Purification : Recrystallize from ethanol/water (4:1) to afford the title compound in 70–75% yield.

Coupling Reagent-Mediated Synthesis

For substrates sensitive to strong bases, carbodiimide-based reagents enhance efficiency:

  • Activation : Mix pyridin-3-yl carboxylic acid (1.0 equiv) with EDCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv) in anhydrous DMF at 0°C.
  • Coupling : Add 4-(1H-1,2,3-triazol-1-yl)piperidine (1.0 equiv) and stir at room temperature for 12 hours.
  • Isolation : Pour into ice-water, extract with EtOAc, and purify via flash chromatography (CH$$2$$Cl$$2$$/MeOH 95:5) to achieve 85–90% yield.

Alternative Synthetic Pathways and Methodological Comparisons

Diazotization-Based Triazole Synthesis

While less common for 1,2,3-triazoles, diazotization of 3,4-diaminopyridine derivatives has been explored for fused triazolo-heterocycles. However, this approach is impractical for the target compound due to regiochemical challenges and lower yields (30–40%) compared to CuAAC.

One-Pot Sequential Reactions

Recent advances enable combining azide formation and CuAAC in a single pot:

  • Azide Generation : Treat 4-bromopiperidine with NaN$$_3$$ (1.5 equiv) in DMSO at 80°C for 6 hours.
  • Click Reaction : Without isolation, add ethynyltrimethylsilane and CuI, proceeding as above.
    This tandem method reduces purification steps but requires precise stoichiometric control to avoid side products, yielding 78–83%.

Scalability and Industrial Considerations

Scale-up of the CuAAC step necessitates addressing copper removal. Implementing flow chemistry with immobilized Cu catalysts (e.g., Cu@SiO$$_2$$) enables continuous production, achieving >99% conversion with residual Cu <10 ppm. For acylative coupling, switching to toluene as the solvent improves phase separation in Schotten-Baumann conditions at multi-kilogram scales.

Analytical Characterization and Quality Control

Critical characterization data for the target compound include:

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.71 (s, 1H, triazole-H), 8.54 (d, J=4.8 Hz, 1H, pyridine-H), 7.89–7.83 (m, 1H, pyridine-H), 7.42–7.38 (m, 1H, pyridine-H), 4.62–4.58 (m, 1H, piperidine-H), 3.86–3.82 (m, 2H, piperidine-H), 3.12–2.98 (m, 2H, piperidine-H), 2.30–2.15 (m, 4H, piperidine-H).
  • HPLC Purity : >99.5% (C18 column, 60:40 MeOH/H$$_2$$O, 1.0 mL/min).

Chemical Reactions Analysis

Oxidation Reactions

The methanone (carbonyl) group and aromatic systems in the compound are potential oxidation targets.

  • Carbonyl Oxidation :
    While the ketone group is generally stable to mild oxidizing agents, strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could convert it into a carboxylic acid derivative under acidic conditions.
    Example Reaction :

    (R-CO)H2SO4KMnO4R-COOH\text{(R-CO)} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{R-COOH}
  • Pyridine Ring Oxidation :
    Pyridine derivatives are resistant to oxidation, but under harsh conditions (e.g., hydrogen peroxide in acetic acid), the ring may undergo hydroxylation or N-oxidation.

Reaction Type Reagents/Conditions Product
Ketone oxidationKMnO₄, H₂SO₄, heatPyridin-3-yl-carboxylic acid
Pyridine N-oxidationH₂O₂, CH₃COOH, 60°CPyridine N-oxide derivative

Reduction Reactions

Reduction primarily targets the carbonyl group and triazole ring.

  • Carbonyl Reduction :
    Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol:

    (R-CO)LiAlH4(R-CH(OH)-)\text{(R-CO)} \xrightarrow{\text{LiAlH}_4} \text{(R-CH(OH)-)}
  • Triazole Reduction :
    Catalytic hydrogenation (H₂/Pd-C) may partially reduce the triazole ring, though this is less common due to aromatic stability.

Reaction Type Reagents/Conditions Product
Ketone reductionLiAlH₄, THF, 0°C(4-(1H-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanol
Partial triazole reductionH₂, Pd/C, ethanolDihydrotriazole derivative

Substitution Reactions

The pyridine and triazole rings offer nucleophilic/electrophilic sites for substitution.

  • Pyridine Electrophilic Substitution :
    Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at the pyridine meta-position relative to the methanone group.

  • Triazole Functionalization :
    Alkylation (e.g., methyl iodide) at the triazole N-2 position under basic conditions .

Reaction Type Reagents/Conditions Product
Pyridine nitrationHNO₃, H₂SO₄, 50°C5-Nitro-pyridin-3-yl deri

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of triazole-containing compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole-piperidine derivatives possess potent effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have indicated that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves targeting specific kinases involved in cell signaling pathways. For example, compounds with similar structures have been evaluated for their ability to inhibit protein kinases, which play a critical role in cancer progression .

Antitubercular Activity

Recent investigations into novel triazole compounds have highlighted their potential as antitubercular agents. The activity against Mycobacterium tuberculosis has been assessed using various in vitro assays, showing promising results .

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Triazole-Piperidine DerivativeAntimicrobialShowed significant activity against resistant bacterial strains
Similar Triazole CompoundsAnticancerInhibited cell proliferation in various cancer lines
Novel Triazole DerivativesAntitubercularDemonstrated efficacy against multidrug-resistant tuberculosis

Mechanism of Action

The mechanism by which (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone exerts its effects depends on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs from the evidence, focusing on substituents, physicochemical properties, and biological activities:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) logP Biological Activity (if reported) Reference
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone (Target) Piperidin-1-yl + triazole + pyridine Pyridin-3-yl 265.30 ~2.5* Not reported
8p () Piperazin-1-yl + triazole + imidazo-pyridine 4-Methoxy-2-nitrophenyl, chloro 554.99 N/A Antileishmanial, antitrypanosomal
10a () Pyrazol-1-yl + triazole + pyridine 3-Nitrophenyl, methyl 485.52 N/A Not reported (high melting point: 230–232°C)
S457-0851 () Piperidin-1-yl + triazole + oxadiazole Cyclopropyl, ethoxyphenyl 408.46 2.60 Not reported
(5-chlorothiophen-2-yl) analog () Piperidin-1-yl + triazole + thiophene 5-Chlorothiophene 296.78 N/A Not reported

*Estimated based on structural similarity to S457-0851 .

Key Structural and Functional Differences

Core Heterocycles: The target compound uses a piperidine ring, whereas analogs like 8p () and 10a () employ piperazine or pyrazole cores. Piperidine’s reduced polarity compared to piperazine may alter membrane permeability . Replacement of pyridine (target) with imidazo-pyridine (8p) or thiophene () modifies electronic properties and binding interactions.

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in 8p and 10a) are associated with antiparasitic activity but may increase metabolic instability .
  • Bulkier substituents (e.g., cyclopropyl in S457-0851) increase logP, favoring lipophilicity but possibly reducing aqueous solubility .

Synthetic Routes :

  • Most analogs, including the target compound, are synthesized via CuAAC click chemistry to form the triazole ring . However, 8p and 10a require additional steps for imidazo-pyridine or pyrazole fusion, complicating scalability .

Biological Activity :

  • Compounds like 8p exhibit antileishmanial activity (IC₅₀ < 10 µM), attributed to the nitro group’s redox activity . The target compound’s lack of such groups may shift its activity profile toward kinase inhibition or GPCR modulation, common for pyridine-triazole hybrids .

Physicochemical and Pharmacokinetic Comparison

  • logP and Solubility : The target compound’s estimated logP (~2.5) is lower than S457-0851 (logP = 2.6) due to pyridine’s polarity versus oxadiazole . This suggests better aqueous solubility than 8p (nitro substituents) but poorer than 10a (pyrazole core).
  • Polar Surface Area (PSA) : Analogs with triazole and pyridine groups (e.g., S457-0851: PSA = 81.88 Ų) likely align with the target’s PSA (~85 Ų), indicating moderate blood-brain barrier permeability .

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic molecule featuring a triazole ring, a piperidine ring, and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O. It possesses unique structural features that contribute to its biological activity:

Component Structure
Triazole RingContributes to antimicrobial properties
Piperidine RingEnhances interaction with biological targets
Pyridine GroupInvolved in receptor binding
Carbonyl GroupFacilitates hydrogen bonding

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to specific pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis and disrupt cellular processes.

Anticancer Properties

Several studies have explored the anticancer potential of this compound and its derivatives. For example:

Study Cell Line IC50 Value (µM) Effect
Zhang et al. (2020)HEPG21.18 ± 0.14Inhibition of growth
Arafa et al. (2020)MCF70.2757Enhanced cytotoxicity
PMC7412134 (2020)T47D27.3Induction of apoptosis

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit EGFR and IL-6 pathways, which are critical in tumor growth and metastasis.

Case Studies

In a recent study focusing on the synthesis and biological evaluation of triazole-based compounds, researchers synthesized multiple derivatives of this compound. The results demonstrated that modifications at the pyridine or piperidine positions significantly affected the anticancer activity against different cell lines.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yields of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone?

  • Methodological Answer : Optimize reaction conditions using solvent systems like DMF or dichloromethane, and catalysts such as copper(I) iodide for triazole ring formation via click chemistry. For example, yields of benzoylpiperidine derivatives varied significantly (8–78%) depending on solvent polarity and reaction time . Lower yields (8–12%) were observed in polar aprotic solvents, while non-polar systems improved efficiency.
  • Table 1 : Synthesis Optimization Data from Analogous Compounds

Compound ClassSolvent SystemCatalystYield (%)Purity (HPLC, %)
Benzoylpiperidine derivativesDMF/EtOHCuI8–1297–99
Triazole-piperidine hybridsDichloromethane/THFPd/C70–78>95

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use 1H/13C-NMR to confirm connectivity of the triazole, piperidine, and pyridine moieties. HPLC (e.g., C18 column, 254 nm UV detection) ensures >95% purity, as demonstrated for structurally similar compounds with retention times of 11–12 minutes . High-resolution mass spectrometry (HRMS) resolves isotopic patterns to validate molecular formula.

Advanced Research Questions

Q. How can structural modifications enhance solubility and bioavailability without compromising target binding?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or methoxy) to the pyridine or triazole rings. Fluorination of the piperidine ring (as in ) improves metabolic stability and solubility in aqueous buffers (e.g., PBS, pH 7.4). Solvent compatibility studies suggest dimethyl sulfoxide (DMSO) as a preferred stock solution due to low aggregation propensity .

Q. What computational approaches are effective in predicting structure-activity relationships (SAR) for kinase inhibition?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or PI3K). Focus on hydrogen bonding between the triazole nitrogen and kinase hinge regions. MD simulations (GROMACS) assess binding stability over 100 ns trajectories. SAR studies on triazole-piperidine hybrids () show that bulkier substituents on the pyridine ring reduce steric clashes in hydrophobic pockets .

Q. How should contradictory biological activity data (e.g., IC50 variability) be resolved?

  • Methodological Answer : Validate assays using orthogonal methods:

  • In vitro : Compare enzyme inhibition (e.g., fluorescence-based ATPase assays) and cell viability (MTT assays) across multiple cell lines.
  • In silico : Analyze off-target effects via ChemProp or DeepTox for toxicity prediction.
    For example, triazole derivatives in showed IC50 variability (±20%) due to differences in cell membrane permeability, resolved by logP optimization .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response curves in pharmacological studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals. Apply the Hill equation to quantify cooperativity. For triazoles, Hill slopes >1 indicate positive allosteric modulation, as seen in triazolo[4,5-d]pyrimidine derivatives (). Report p-values from ANOVA with Tukey’s post hoc test for multi-group comparisons .

Q. How can crystallography resolve ambiguities in regiochemistry during triazole synthesis?

  • Methodological Answer : Perform X-ray crystallography on single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate). For triazole regioisomers, distinguish 1,4- vs. 1,5-substitution patterns using electron density maps. confirmed the 1,2,3-triazol-1-yl configuration via crystal structure (CCDC deposition) .

Conflict Resolution in Evidence

Q. Why do similar compounds exhibit divergent biological activities despite structural homology?

  • Methodological Answer : Differences arise from subtle stereoelectronic effects. For example, fluorination at the piperidine 3-position () increases metabolic stability by 40% compared to non-fluorinated analogs. Use quantitative structure-activity relationship (QSAR) models to correlate electronic parameters (Hammett σ) with activity .

Key Research Gaps

  • The impact of piperidine ring conformation (chair vs. boat) on target binding remains underexplored.
  • Long-term toxicity profiles of triazole-containing compounds require in-depth preclinical evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.